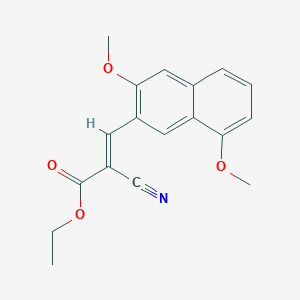

(E)-ethyl2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate is an organic compound with the molecular formula C18H17NO4 and a molecular weight of 311.34 g/mol . This compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and a naphthalene ring substituted with methoxy groups at positions 3 and 8 . It is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 3,8-dimethoxy-2-naphthaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate is in the development of pharmaceutical compounds. Its structure allows it to serve as a building block for:

- Antibacterial Agents : Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study highlighted its potential in developing new antibiotics targeting resistant strains .

Material Science

The compound is also explored for its applications in polymers and materials science due to its ability to undergo polymerization reactions. It can be used in:

- Coatings and Adhesives : The acrylate functionality allows for cross-linking in polymer matrices, enhancing durability and chemical resistance.

| Application | Description |

|---|---|

| Coatings | Provides protective layers with enhanced adhesion properties |

| Adhesives | Forms strong bonds with various substrates |

Organic Electronics

Recent studies have investigated the use of (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate in organic electronic devices:

- Organic Photovoltaics : Its electron-withdrawing cyano group contributes to improved charge transport properties in organic solar cells.

Antibacterial Activity Study

A comprehensive investigation into the antibacterial properties of (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate demonstrated its efficacy against various bacterial strains. The study utilized standard disk diffusion methods to assess activity and found significant inhibition zones compared to control compounds .

Polymer Development

In a study focused on developing novel polymeric materials for coatings, researchers incorporated (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate into polymer matrices. The resulting materials exhibited enhanced mechanical strength and thermal stability compared to traditional coatings .

Mecanismo De Acción

The mechanism of action of (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-ethyl 2-cyano-3-(2-methoxynaphthalen-1-yl)acrylate

- (E)-ethyl 2-cyano-3-(4-methoxynaphthalen-1-yl)acrylate

- (E)-ethyl 2-cyano-3-(5-methoxynaphthalen-1-yl)acrylate

Uniqueness

(E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate is unique due to the presence of two methoxy groups at positions 3 and 8 on the naphthalene ring. This substitution pattern imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets .

Actividad Biológica

(E)-Ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate, also known by its CAS number 288389-23-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant research findings and case studies.

- Molecular Formula : C₁₈H₁₇NO₄

- Molecular Weight : 311.34 g/mol

- CAS Number : 288389-23-1

- Purity : 98% .

The compound's biological activity is primarily attributed to its structural features, which include a cyano group and a dimethoxynaphthalene moiety. These components may interact with various biological targets, influencing cellular pathways and exhibiting pharmacological effects.

Anticancer Activity

Research indicates that (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate exhibits significant anticancer properties. A study published in PubMed reported that derivatives of acrylates, including this compound, showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays demonstrated that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

-

Study on Anticancer Effects :

- A study investigated the effects of various acrylate derivatives on human cancer cell lines. (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate was noted for its ability to reduce cell viability significantly in a dose-dependent manner.

- The mechanism involved the activation of caspase pathways leading to apoptosis .

- Antioxidant Activity Evaluation :

Data Summary Table

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-4-23-18(20)14(11-19)8-13-9-15-12(10-17(13)22-3)6-5-7-16(15)21-2/h5-10H,4H2,1-3H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUGPDODABUOHK-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=C2C=CC=C(C2=C1)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=C2C=CC=C(C2=C1)OC)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.